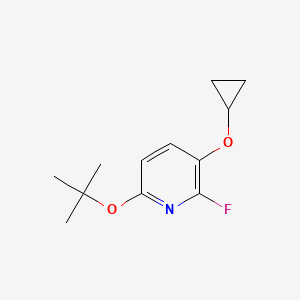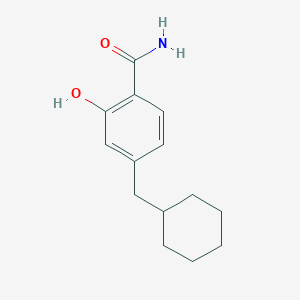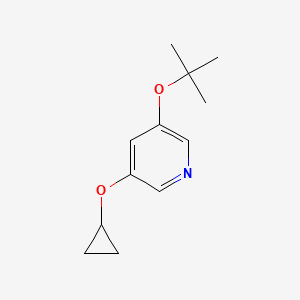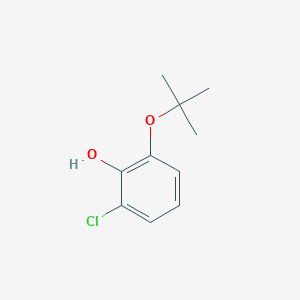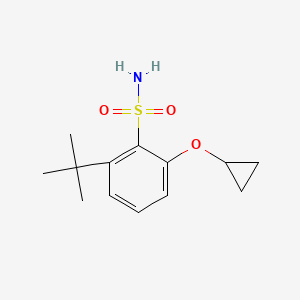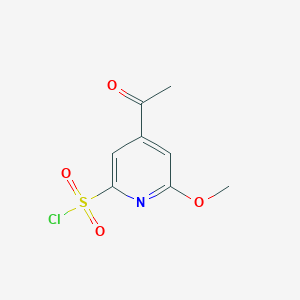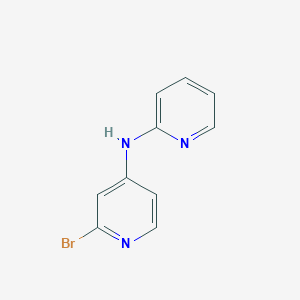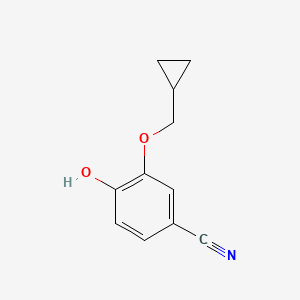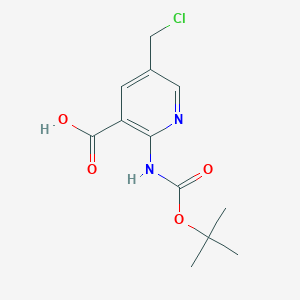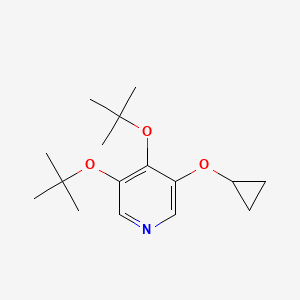
3,4-DI-Tert-butoxy-5-cyclopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-DI-Tert-butoxy-5-cyclopropoxypyridine is an organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, making it a unique structure in organic chemistry.
Métodos De Preparación
The synthesis of 3,4-DI-Tert-butoxy-5-cyclopropoxypyridine involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of tert-butoxy and cyclopropoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct attachment of these groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
3,4-DI-Tert-butoxy-5-cyclopropoxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, it could be explored for its potential therapeutic properties. Industrially, it may be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3,4-DI-Tert-butoxy-5-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Similar compounds to 3,4-DI-Tert-butoxy-5-cyclopropoxypyridine include 3,5-Di-tert-butyl-4-hydroxybenzoic acid and 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. These compounds share structural similarities but differ in their functional groups and applications. The uniqueness of this compound lies in its specific combination of tert-butoxy and cyclopropoxy groups attached to the pyridine ring, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
1243346-93-1 |
|---|---|
Fórmula molecular |
C16H25NO3 |
Peso molecular |
279.37 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-4,5-bis[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)19-13-10-17-9-12(18-11-7-8-11)14(13)20-16(4,5)6/h9-11H,7-8H2,1-6H3 |
Clave InChI |
APFKYVMORZLQPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C(=CN=C1)OC2CC2)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



